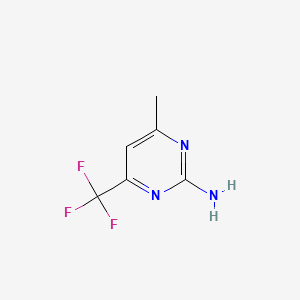

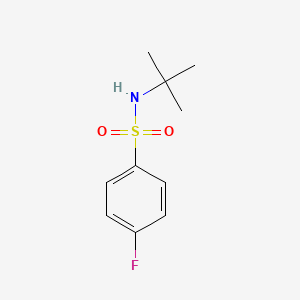

N-叔丁基-4-氟苯磺酰胺

描述

Synthesis Analysis

The synthesis of N-tert-butyl-4-fluorobenzenesulfonamide and its derivatives often involves the use of N-fluorobenzenesulfonimide (NFSI) as a key reagent. For instance, the electrophilic fluorinating reagent N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of NFSI, has been disclosed for its improved enantioselectivity in product synthesis compared to NFSI (Yasui et al., 2011). Furthermore, direct fluorination techniques under mild conditions have also been utilized for synthesizing alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, indicating the versatility of fluorinating reagents in modifying the fluorobenzenesulfonamide structure (Blackburn & Türkmen, 2005).

Molecular Structure Analysis

Crystallographic studies have been conducted to understand the molecular structure of N-tert-butyl-4-fluorobenzenesulfonamide derivatives. For example, the investigation of the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives has revealed insights into their packing patterns and intermolecular interactions, aiding in the understanding of their molecular architecture (Suchetan et al., 2015).

Chemical Reactions and Properties

N-tert-butyl-4-fluorobenzenesulfonamide participates in various chemical reactions, showcasing its versatility as a chemical reagent. For instance, N-tert-butylbenzenesulfenamide has been used in the catalyzed oxidation of alcohols to corresponding carbonyl compounds, demonstrating the compound's potential in oxidation reactions (Matsuo et al., 2003). Additionally, the copper-catalyzed functionalization of benzylic C-H bonds with NFSI illustrates the reactivity of such sulfonamides in forming new chemical bonds (Buss et al., 2020).

Physical Properties Analysis

The physical properties of N-tert-butyl-4-fluorobenzenesulfonamide derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science and synthesis. Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol provides insights into the solubility and thermal properties of these compounds, indicating their potential for creating materials with desirable physical characteristics (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of N-tert-butyl-4-fluorobenzenesulfonamide, such as reactivity, stability, and electrophilicity, are essential for its role in chemical syntheses. The use of N-fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for cycloisomerization processes illustrates the compound's chemical behavior and its influence on reaction outcomes (Pang et al., 2019).

科学研究应用

亲电性氟化试剂

- 对映选择性氟化:N-叔丁基-4-氟苯磺酰胺衍生物,如N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺(NFBSI),已被用作亲电性氟化试剂。它们提高了化学反应中产物的对映选择性,特别是在奎宁生物碱催化的氟化过程中(Yasui et al., 2011)。

催化和合成

- 过氧化物酯和酰胺的氧化合成:N-叔丁基-4-氟苯磺酰胺衍生物在氧化合成中被用作催化剂。一个例子是N-杂环卡宾催化的叔丁基过氧化物酯和酰胺的合成,使用N-氟苯磺酰亚胺作为氧化剂(Xie et al., 2016)。

- 磺酰胺取代的铁酞菁:N-叔丁基-4-氟苯磺酰胺衍生物的衍生物,如4-叔丁基苯磺酰胺,用于合成铁酞菁,用于潜在的氧化催化剂应用(Işci等,2014)。

量子化学计算

- 理论研究:类似N-(3,5-二叔丁基-2-羟基苯基)-4-甲基苯磺酰胺的化合物已经被量子化学计算用于定义其优化状态,预测自由能,并识别分子轨道(Peiming et al., 2022)。

安全和危害

“N-tert-butyl-4-fluorobenzenesulfonamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If irritation persists, seek medical attention .

属性

IUPAC Name |

N-tert-butyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZDTQLMQWFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349942 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-fluorobenzenesulfonamide | |

CAS RN |

29083-05-4 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。